3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H6BrF3O2 It is a substituted benzaldehyde, characterized by the presence of bromine, methoxy, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxy-6-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, at room temperature.
Oxidation: Potassium permanganate in aqueous solution, at elevated temperatures.
Reduction: Sodium borohydride in ethanol, at room temperature.
Major Products:
Substitution: 3-Methoxy-2-methoxy-6-(trifluoromethyl)benzaldehyde.
Oxidation: 3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-2-methoxy-6-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its derivatives may exhibit herbicidal or pesticidal properties, making it valuable in the agricultural sector .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde depends on its application. In drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
- 3-Bromo-2-methyl-6-(trifluoromethyl)benzaldehyde
- 3-Bromo-2-chloro-6-(trifluoromethyl)benzaldehyde
Comparison: Compared to its analogs, 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and physical properties. The methoxy group is an electron-donating group, which can affect the compound’s behavior in electrophilic aromatic substitution reactions, making it more reactive compared to its fluoro or chloro analogs .
Properties
Molecular Formula |
C9H6BrF3O2 |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
3-bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8-5(4-14)6(9(11,12)13)2-3-7(8)10/h2-4H,1H3 |
InChI Key |
ICBFHFWQUVFMHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)C(F)(F)F)Br |
Origin of Product |
United States |
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